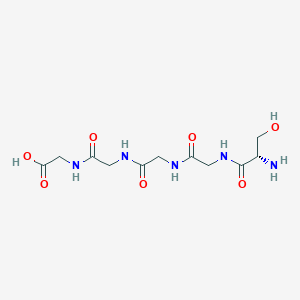
5-Acetamido-1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-2-naphthalenesulfonic acid monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetamido-1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-2-naphthalenesulfonic acid monosodium salt is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including acetamido, amino, cyclohexylamino, and sulfonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-2-naphthalenesulfonic acid monosodium salt involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the naphthalene core, followed by the introduction of the acetamido and amino groups. The cyclohexylamino group is then added through a substitution reaction, and the sulfonic acid group is introduced via sulfonation. The final step involves the formation of the monosodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-2-naphthalenesulfonic acid monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
5-Acetamido-1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-2-naphthalenesulfonic acid monosodium salt has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Acetamido-1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-2-naphthalenesulfonic acid monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Acetamido-1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-2-naphthalenesulfonic acid: Lacks the monosodium salt form.
5-Acetamido-1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-2-naphthalenesulfonic acid disodium salt: Contains two sodium ions instead of one.
Uniqueness
The uniqueness of 5-Acetamido-1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-2-naphthalenesulfonic acid monosodium salt lies in its specific combination of functional groups and the presence of a single sodium ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
6370-63-4 |
|---|---|
Molecular Formula |
C22H22N3NaO6S |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
sodium;5-acetamido-1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H23N3O6S.Na/c1-11(26)24-14-9-5-8-13-17(14)22(28)18-15(25-12-6-3-2-4-7-12)10-16(32(29,30)31)20(23)19(18)21(13)27;/h5,8-10,12,25H,2-4,6-7,23H2,1H3,(H,24,26)(H,29,30,31);/q;+1/p-1 |
InChI Key |
AVLDEEHWRJREJS-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=C(C=C3NC4CCCCC4)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)
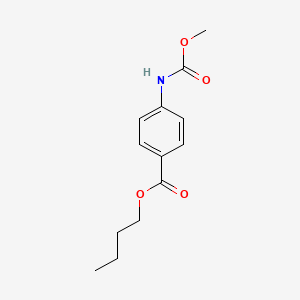
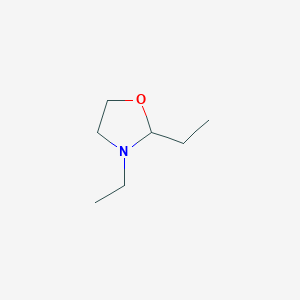
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)
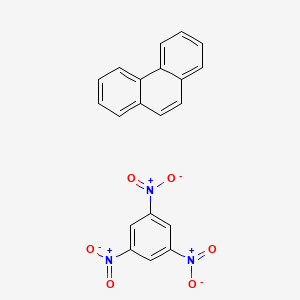

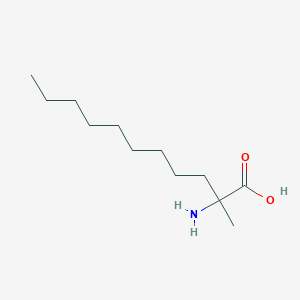
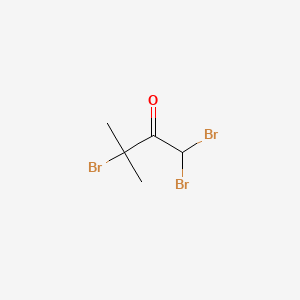
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
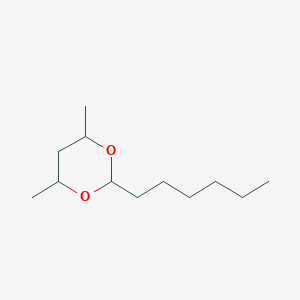
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)
